1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

Description

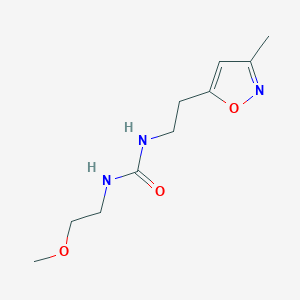

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is a synthetic urea derivative featuring a methoxyethyl substituent and a 3-methylisoxazole-5-yl ethyl group. The methoxyethyl group may enhance solubility and bioavailability, while the isoxazole moiety contributes to metabolic stability and target binding via heterocyclic interactions.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3/c1-8-7-9(16-13-8)3-4-11-10(14)12-5-6-15-2/h7H,3-6H2,1-2H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXCIVIKXQACRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea typically involves the reaction of appropriate isocyanates with amines. One possible route could be:

Step 1: Synthesis of 2-(3-methylisoxazol-5-yl)ethylamine from 3-methylisoxazole.

Step 2: Reaction of 2-(3-methylisoxazol-5-yl)ethylamine with 2-methoxyethyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the methoxyethyl group to form aldehydes or carboxylic acids.

Reduction: Reduction of the urea moiety to form corresponding amines.

Substitution: Nucleophilic substitution reactions at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis.

Biology

This compound has potential applications as a biochemical probe for studying enzyme interactions. The isoxazole moiety may interact with specific biological targets, allowing researchers to investigate enzyme kinetics and mechanisms.

Medicine

Research indicates that this compound may possess pharmacological properties that could be explored for therapeutic uses. Initial studies suggest its potential as an anticancer agent, with mechanisms involving apoptosis induction in cancer cell lines.

Data Tables

| Application Area | Potential Uses | Observations |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile reactivity in organic synthesis |

| Biology | Biochemical probe for enzyme studies | Potential interactions with enzymes |

| Medicine | Anticancer research | Induces apoptosis in cancer cells |

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. A controlled laboratory experiment showed that treatment with this compound resulted in:

- Cell Cycle Arrest : The compound was found to halt the progression of the cell cycle in breast cancer cells.

- Apoptosis Induction : Activation of caspase pathways was observed, leading to programmed cell death.

These findings suggest that this compound could be a lead candidate for developing new anticancer therapies.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of various urea derivatives, including this compound. The results indicated:

- Inhibition of Microbial Growth : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

- Potential Therapeutic Applications : These results highlight its possible role in treating infectious diseases.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxyethyl and methylisoxazolyl groups could play a role in binding to molecular targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with other pharmacologically active molecules, such as Goxalapladib (CAS-412950-27-7) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- Methoxyethyl Group : Both compounds incorporate a methoxyethyl substituent, which likely improves solubility. In Goxalapladib, this group is part of a piperidine ring system, whereas in the urea derivative, it directly modifies the urea nitrogen .

- Heterocyclic Moieties: The isoxazole ring in the urea compound contrasts with Goxalapladib’s 1,8-naphthyridine and trifluoromethyl biphenyl groups. Isoxazoles are known for metabolic stability, while naphthyridines and biphenyls often enhance target affinity in kinase inhibitors .

Pharmacological Implications

- Urea vs. In contrast, Goxalapladib’s acetamide core may prioritize hydrophobic interactions, aligning with its role in atherosclerosis treatment via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition .

- Substituent Effects : The 3-methylisoxazole ethyl group in the urea compound could confer selectivity toward enzymes or receptors sensitive to small heterocycles. Goxalapladib’s trifluoromethyl biphenyl group enhances lipophilicity, critical for membrane penetration in cardiovascular diseases .

Biological Activity

1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Where correspond to the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the structure. The presence of the methoxyethyl and isoxazole groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may influence pathways related to:

- Enzyme inhibition : Compounds similar to this compound have shown inhibitory effects on specific enzymes involved in metabolic pathways.

- Receptor modulation : There is evidence suggesting that it may act as a modulator for certain receptors, potentially affecting signal transduction pathways.

Biological Activity Data

Case Studies

- Cytotoxic Effects in Cancer Research : A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Another study explored the antimicrobial activities of this compound against various pathogens. It was found to effectively inhibit growth in several strains, indicating its potential application in treating infections.

Research Findings

Recent findings indicate that this compound may possess a multifaceted mechanism of action that includes:

- Interaction with DNA/RNA : Preliminary studies suggest that it may bind to nucleic acids, disrupting replication processes.

- Influence on Apoptosis : Evidence points towards its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.